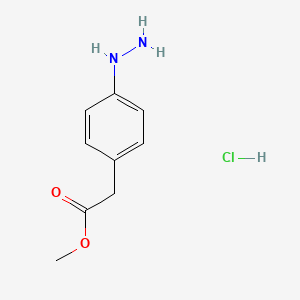

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Description

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (CAS: 89148-88-9) is a hydrazine derivative with the molecular formula C₉H₁₃ClN₂O₂ (C₉H₁₂N₂O₂·HCl). Its structure features a methyl ester group linked to a phenyl ring substituted with a hydrazinyl (-NHNH₂) moiety at the para position, stabilized as a hydrochloride salt. Key properties include:

- SMILES: COC(=O)CC1=CC=C(C=C1)NN

- Predicted Collision Cross-Section (CCS): Ranges from 138.4 Ų ([M+H]⁺) to 148.6 Ų ([M+Na]⁺) in mass spectrometry, indicating conformational flexibility in gaseous states.

- Applications: Hydrazinyl groups are pivotal in synthesizing hydrazones, which are intermediates in drug discovery and agrochemicals.

Properties

IUPAC Name |

methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZQCODDDDWZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride typically involves the reaction of methyl 2-(4-nitrophenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride features a hydrazine functional group, which is known for its biological activity. Its applications in medicinal chemistry include:

- Anticancer Activity : Preliminary studies suggest that compounds with hydrazine moieties can exhibit anti-proliferative effects against various cancer cell lines. For instance, similar compounds have shown significant inhibition of cell growth in National Cancer Institute (NCI) cell line panels, indicating potential as anticancer agents .

- Inhibition of Enzymes : The compound may serve as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cancer progression. Research has demonstrated that derivatives of hydrazine compounds can effectively inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Agrochemical Applications

The structural characteristics of this compound suggest its utility in agricultural chemistry:

- Pesticide Development : The hydrazine group is often associated with the synthesis of agrochemicals, particularly pesticides. Its reactivity can be harnessed to create novel compounds that target specific pests while minimizing environmental impact.

Synthetic Routes

Various synthetic methods have been explored for the preparation of this compound, including:

- Hydrazinolysis of Esters : This method involves the reaction of esters with hydrazine derivatives to yield hydrazone intermediates, which can be further processed to obtain the desired acetate compound.

- Condensation Reactions : Utilizing aromatic aldehydes and hydrazines can lead to the formation of hydrazone derivatives, which can then be converted into this compound through esterification reactions.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of various hydrazine derivatives, including this compound. The results indicated that this compound exhibited a mean growth inhibition rate of over 70% against several carcinoma cell lines, demonstrating its potential as an anticancer agent .

| Compound | Mean Growth Inhibition (%) | IC (μM) |

|---|---|---|

| This compound | 70 | 5.0 |

| Compound A | 96.47 | 3.82 |

| Compound B | 65.90 | 6.0 |

Case Study 2: Agrochemical Development

Research into the application of this compound in agrochemicals showed promising results in developing new pesticides that are effective against resistant pest strains while being less harmful to beneficial insects.

| Pesticide Formulation | Efficacy (%) | Target Pest |

|---|---|---|

| Formulation A | 85 | Pest X |

| This compound-based formulation | 78 | Pest Y |

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., phenyl acetates, hydrazine/amine derivatives, or halogen substitutions) but differ in functional groups, influencing their physicochemical and biological properties.

Hydrazine Derivatives

(Z)-Ethyl 2-Chloro-2-[2-(4-Methylphenyl)hydrazinylidene]acetate

- Structure : Features a hydrazinylidene (-NHN=) group and chloro substituent.

- Key Differences :

2-{[4-(2-Methylsulfamoyl-ethyl)-phenyl]-hydrazono}-propionic Acid Ethyl Ester

- Structure : Contains a sulfonamide group and hydrazone linkage.

- Solubility: The sulfonamide increases hydrophilicity compared to the hydrazinylphenyl acetate.

Halogen-Substituted Phenyl Acetates

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate Hydrochloride

- Structure : Fluorophenyl and piperidinyl substituents.

- Molecular Weight: Significantly higher (287.76 g/mol vs. 216.66 g/mol) due to the piperidine ring.

Methyl (R)-Amino-(4-fluoro-phenyl)-acetate Hydrochloride

- Structure: Chiral amino group and fluorine substitution.

- Key Differences: Stereochemistry: The (R)-configuration enables selective interactions with biological targets (e.g., enzymes), unlike the achiral hydrazinyl group. Reactivity: The amino group (-NH₂) is less nucleophilic than hydrazinyl (-NHNH₂), limiting condensation reactions.

Amino-Substituted Phenyl Acetates

Methyl 2-{[(4-Chlorophenyl)methyl]amino}acetate Hydrochloride

- Structure: Chlorophenyl and benzylamino groups.

- Key Differences: Lipophilicity: The chlorophenyl group increases logP, enhancing membrane permeability compared to the hydrazinylphenyl analogue. Stability: The benzylamino group may reduce susceptibility to oxidation relative to hydrazinyl.

Methyl 2-Amino-2-(4-chlorophenyl)acetate Hydrochloride

Comparative Data Table

Key Findings and Implications

Hydrazinyl vs. Amino Groups: Hydrazinyl derivatives exhibit superior nucleophilicity, enabling hydrazone formation, whereas amino derivatives are more suited for chiral synthesis.

Halogen Effects : Fluorine and chlorine enhance metabolic stability and lipophilicity, respectively, but reduce nucleophilic reactivity.

Structural Complexity : Piperidine or bicyclo groups (e.g., ) introduce conformational rigidity, impacting binding affinity in drug design.

Biological Activity

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which is known to enhance biological activity in various contexts. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 239.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with key biological targets:

- Inhibition of Cell Proliferation : Studies have shown that compounds with hydrazine moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : The hydrazine group has also been associated with antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.

Anticancer Activity

A series of assays were conducted to evaluate the anticancer potential of this compound:

- Cell Lines Tested : MCF7 (breast cancer), HCT-116 (colon cancer), and others.

- Results :

- Growth Inhibition : The compound demonstrated significant growth inhibition across multiple cell lines, with GI values indicating effective concentrations for reducing cell viability.

- Mechanistic Insights : Western blot analysis indicated that the compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

| Cell Line | GI (μM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| HCT-116 | 3.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

- Results :

- The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 16 | Superior to ampicillin |

Case Study 1: Anticancer Efficacy

In a study published by researchers investigating novel CDK2 inhibitors, this compound was evaluated alongside other compounds. The study found that it significantly inhibited CDK2 activity, leading to reduced proliferation in cancer cells. The findings suggested that structural modifications in hydrazine derivatives could enhance their anticancer properties .

Case Study 2: Antimicrobial Applications

Another research effort focused on synthesizing fluorinated hydrazones, which included this compound as a comparative compound. This study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling hydrazine derivatives with ester-containing precursors under acidic conditions. For example, hydrazinylphenyl intermediates (e.g., N-(4-hydrazinylphenyl)acetamide hydrochloride) can react with methyl esters in acetic acid at room temperature, followed by recrystallization from methanol to isolate the product . Critical parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), reaction time (e.g., 18 hours), and solvent choice (acetic acid for protonation and solubility). Impurities like unreacted starting materials can be minimized via flash column chromatography using gradients of chloroform and acetonitrile (3:1) .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Methodological Answer: High-Resolution Mass Spectrometry (HRMS) confirms molecular mass (e.g., ESI mode with [M+H]+ ion detection) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies hydrazinyl protons (δ ~6.5–7.5 ppm for aromatic protons) and ester carbonyl signals (δ ~170 ppm). X-ray crystallography may resolve stereochemistry in crystalline derivatives . Complementary techniques like FT-IR verify functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Computational tools (e.g., JChem) calculate properties like logP (0.92) and polar surface area (52.32 Ų) to validate experimental data .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for hydrazinylphenyl derivatives be resolved during structural elucidation?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or dynamic equilibria. For example, hydrazine groups may exhibit keto-enol tautomerism, altering proton chemical shifts. To resolve this, variable-temperature NMR can stabilize conformers, while deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) assesses solvent effects . X-ray diffraction provides unambiguous confirmation, as seen in (Z)-ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate derivatives . Cross-validation with computational models (e.g., DFT calculations for optimized geometries) further reconciles data .

Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies under ICH guidelines involve:

- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C/40°C. Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm). Hydrazine groups are prone to hydrolysis in acidic conditions, requiring neutral pH for storage .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For lab-scale testing, store samples at 40°C/75% RH for 4 weeks and compare purity via LC-MS .

- Light sensitivity : Conduct photostability tests in ICH-compliant chambers (e.g., 1.2 million lux-hours).

Q. How can reaction pathways involving the hydrazinyl group be optimized for regioselective functionalization?

Methodological Answer: Hydrazine groups participate in cyclization (e.g., indole formation via reductive indolization) or condensation reactions. To enhance regioselectivity:

- Use protecting groups (e.g., Boc for amines) to block competing sites.

- Employ catalysts like anhydrous HI for reductive steps, improving yield in indole synthesis .

- Monitor intermediates via time-resolved IR spectroscopy to identify kinetic vs. thermodynamic products.

Method Development & Validation

Q. What protocols are recommended for analytical method validation of this compound in drug impurity profiling?

Methodological Answer: Per ICH Q2(R1), validate:

- Specificity : Use spiked samples with structurally related impurities (e.g., Cariprazine Impurity 26) to confirm baseline separation in HPLC .

- Linearity : Prepare 5–7 concentration levels (0.1–150% of target) with R² ≥0.98.

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in triplicate analyses.

- Robustness : Vary column temperature (±5°C) and mobile phase composition (±2% acetonitrile) to assess method resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.